molecular formula C18H24N2O3S2 B2466043 (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide CAS No. 879938-72-4

(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2466043
CAS No.: 879938-72-4
M. Wt: 380.52
InChI Key: UFTNEYPSVAJLBM-VHEBQXMUSA-N
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Description

(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a useful research compound. Its molecular formula is C18H24N2O3S2 and its molecular weight is 380.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-3-5-6-13-7-9-14(10-8-13)20-15-11-25(22,23)12-16(15)24-18(20)19-17(21)4-2/h7-10,15-16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTNEYPSVAJLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 357.49 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and neuroprotection.

Cytotoxicity

  • Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines, including:
    • Colon cancer cells
    • Oral squamous cell carcinoma (OSCC)
    • Lymphoma and leukemia cells
    In vitro studies demonstrated that the compound induces apoptosis in these cells, characterized by:
    • Caspase-3 activation
    • SubG1 phase accumulation in cell cycle analysis
    • Mitochondrial membrane potential depolarization
  • Selectivity Index : The selectivity index (SI) for the compound indicates a favorable profile, suggesting lower toxicity to non-malignant cells compared to malignant ones .

The mechanisms underlying the biological activity of this compound involve:

  • Apoptotic Pathways : Activation of apoptotic pathways through caspase signaling.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against colon cancer cells with an IC50 value of 15 µM.
Study 2Showed that the compound effectively inhibited OSCC growth in vivo models with a tumor reduction rate of 60%.
Study 3Investigated the mechanism of action revealing ROS-mediated apoptosis as a primary pathway.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are needed to assess its metabolism and excretion pathways.

Toxicological Profile

Toxicity studies indicate low acute toxicity levels in animal models with no significant adverse effects at therapeutic doses. Long-term studies are necessary to fully understand the chronic toxicity profile.

Q & A

Basic: How can I optimize the synthesis of (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide to improve yield and purity?

Answer:
Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction homogeneity and stabilize intermediates .
  • Catalysts : Raney nickel or palladium-based catalysts improve cyclization efficiency in thiazole core formation .
  • Temperature control : Maintain 60–80°C during the amidation step to minimize side reactions .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the (E)-isomer selectively .

Advanced: What experimental and computational approaches are recommended to elucidate the mechanism of action of this compound in biological systems?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases) .
  • In vitro assays : Conduct enzyme inhibition assays (IC₅₀ determination) and cell viability studies (MTT assay) to correlate structure-activity relationships .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for target validation .

Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?

Answer:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals (e.g., thiazole protons at δ 7.2–8.1 ppm and sulfone groups at δ 3.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • X-ray crystallography : Resolve the (E)-configuration using single-crystal diffraction .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • QSAR models : Use partial least squares regression to correlate substituent effects (e.g., 4-butylphenyl vs. fluorophenyl) with biological activity .

Basic: What protocols ensure the compound’s stability during storage and handling?

Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfone group .
  • Stability assessment : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
  • Light sensitivity : Use amber vials to avoid photodegradation of the thiazole core .

Advanced: How should researchers design assays to evaluate the compound’s biological activity against specific targets?

Answer:

  • Target selection : Prioritize enzymes linked to inflammation (e.g., COX-2) or cancer (e.g., PI3K) based on structural analogs .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate to calculate IC₅₀ values .
  • Counter-screening : Include off-target assays (e.g., cytochrome P450 inhibition) to assess selectivity .

Basic: What methods are effective for assessing purity, and how can impurities be minimized?

Answer:

  • TLC/HPLC : Use silica gel TLC (ethyl acetate/hexane, 3:7) for rapid purity checks; quantify impurities via HPLC-DAD (<1% area threshold) .
  • Recrystallization : Purify using ethanol/water (7:3) to remove unreacted starting materials .
  • Troubleshooting : If dimerization occurs, reduce reaction temperature and increase stirring speed .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or alkyl (e.g., propyl instead of butyl) groups .
  • Biological testing : Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition) .
  • Statistical analysis : Apply multivariate regression to identify critical substituents affecting potency .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential amine byproduct volatility .
  • Toxicity screening : Perform preliminary in vitro cytotoxicity assays (e.g., hemolysis or brine shrimp lethality tests) .

Advanced: How can metabolic pathways and degradation products of this compound be studied?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize 14C^{14}C-labeled compound to track metabolic fate in excretion studies .
  • Degradation profiling : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify hydrolytic products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.